TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
Overview
Description
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of both trans and cis double bonds, as well as a hydroxyl group and a carboxylic acid group. It is a useful research chemical and has applications in various scientific fields.
Preparation Methods
The synthesis of TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include the formation of the carbon backbone, introduction of double bonds, and functionalization with hydroxyl and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like thionyl chloride. .
Scientific Research Applications
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxyl and carboxylic acid groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can affect various molecular pathways, leading to specific biological or chemical effects.
Comparison with Similar Compounds
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID can be compared with similar compounds such as:
3-Hydroxyundeca-4,8-dienoic acid: Lacks the trans,cis configuration.
4,8-Undecadienoic acid: Lacks the hydroxyl group.
3-Hydroxyundecanoic acid: Lacks the double bonds. The uniqueness of this compound lies in its combination of trans and cis double bonds, hydroxyl group, and carboxylic acid group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4E,8E)-3-hydroxyundeca-4,8-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,13,14)/b4-3+,8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSTXZUQCNAGLK-DYWGDJMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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